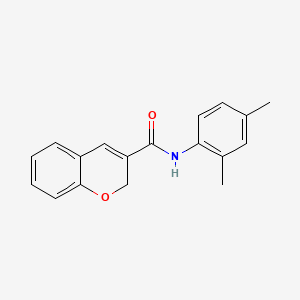

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a chemical compound with a unique structure that combines a chromene core with a carboxamide group attached to a 2,4-dimethylphenyl moiety

Mécanisme D'action

Target of Action

It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .

Mode of Action

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, like Amitraz, may interact with its targets leading to overexcitation, and consequently paralysis and death in insects . It’s important to note that this is a hypothetical extrapolation based on structural similarity and the exact mode of action for this compound may be different.

Biochemical Pathways

Based on its structural similarity to amitraz, it may affect pathways related to alpha-adrenergic signaling and octopamine receptor-mediated processes .

Result of Action

Based on its structural similarity to amitraz, it may lead to overexcitation, paralysis, and death in insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form corresponding chromanones or chromones.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Chromanones or chromones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows chemists to modify it further for various applications, making it a valuable building block in organic synthesis.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. For instance, studies have shown that derivatives of chromene compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways .

Table 1: Biological Activities of this compound

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential against various diseases. The compound's mechanism of action often involves interaction with enzymes or receptors that play crucial roles in disease progression, particularly in cancer treatment .

Case Study: Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited significant antitumor activity by inhibiting pathways associated with cancer cell growth. The effectiveness was measured using IC50 values against specific cancer cell lines .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings or polymers with enhanced performance characteristics. The ongoing research aims to explore its utility in various industrial formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,4-dimethylphenyl)formamide

- 2,4-dimethylaniline

- Chromene derivatives

Uniqueness

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with a carboxamide group attached to a 2,4-dimethylphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context.

Activité Biologique

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives. Its molecular formula is C16H15NO3, with a molecular weight of approximately 271.30 g/mol. The structure features a chromene ring system with a carboxamide group and a dimethylphenyl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Carbonic Anhydrase Inhibition : Research indicates that similar chromene derivatives selectively inhibit tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. The inhibition constants for these isoforms ranged from sub-micromolar to low micromolar levels, suggesting significant potential for anticancer applications .

Anticancer Properties

This compound and its derivatives have demonstrated notable anticancer activity:

- Selective Inhibition : Compounds similar to this compound exhibit selective inhibition against tumor-associated carbonic anhydrases (CA IX and CA XII), which are crucial for tumor growth and metastasis. For instance, one study reported that certain derivatives showed Ki values as low as 0.2 µM against CA IX .

- Cytotoxicity : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The cytotoxic effects were observed to be dose-dependent .

Other Biological Activities

Apart from anticancer effects, this compound may possess other biological activities such as:

- Antioxidant Activity : Some studies suggest that related chromene compounds exhibit free radical scavenging properties, which can contribute to their therapeutic potential in oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-7-8-16(13(2)9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPZZAXKIWBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.